Physicochemical properties of (4-(1-Aminoethyl)phenyl)boronic acid hydrochloride
Physicochemical properties of (4-(1-Aminoethyl)phenyl)boronic acid hydrochloride
An In-depth Technical Guide to (4-(1-Aminoethyl)phenyl)boronic acid hydrochloride
Foreword: The Strategic Value of a Versatile Building Block
In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. (4-(1-Aminoethyl)phenyl)boronic acid hydrochloride emerges as a bifunctional reagent of significant interest. Its structure marries the reactivity of an arylboronic acid—a cornerstone of palladium-catalyzed cross-coupling reactions—with the nucleophilicity and hydrogen-bonding capacity of a primary amine. The hydrochloride salt form further enhances its utility by improving aqueous solubility and stability, facilitating its handling and application in diverse reaction media.[1]
This guide provides an in-depth examination of the core physicochemical properties, analytical characterization, and practical applications of this compound. It is intended for researchers, chemists, and drug development professionals who seek to leverage its unique structural attributes for the synthesis of novel therapeutic agents and advanced materials.
Core Chemical Identity
Precise identification is the foundation of reproducible science. The fundamental identifiers for (4-(1-Aminoethyl)phenyl)boronic acid hydrochloride are cataloged below. It is crucial to distinguish this compound from its isomers, such as (4-(aminomethyl)phenyl)boronic acid, as the ethyl linkage introduces a chiral center and distinct spatial and electronic properties.
| Identifier | Value |
| Chemical Name | [4-(1-Aminoethyl)phenyl]boronic acid hydrochloride[2] |
| CAS Number | 1704073-43-7[2] |
| Molecular Formula | C₈H₁₂BNO₂ · HCl |
| Molecular Weight | 201.46 g/mol [2][3] |
| Canonical SMILES | CC(N)C1=CC=C(B(O)O)C=C1.Cl[2] |
| InChI Key | SOKSBPLFNKOJLB-UHFFFAOYSA-N[2] |
| Purity (Typical) | ≥95% to 98%[2][3] |
Chemical Structure:
Caption: 2D structure of (4-(1-Aminoethyl)phenyl)boronic acid hydrochloride.
Physicochemical Data & Rationale
The utility of a chemical reagent is dictated by its physical properties. The data presented below are critical for experimental design, from solvent selection to reaction workup and purification.
| Property | Value / Observation | Scientific Rationale & Implication |
| Appearance | White to off-white or light yellow solid/powder[1] | The color can be an initial indicator of purity. Significant deviation from white may suggest the presence of oxidized impurities or residual catalysts from synthesis. |
| Solubility | Soluble in water, methanol, ethanol | The hydrochloride salt protonates the primary amine, creating a cationic species that dramatically increases aqueous solubility compared to the free base. This is advantageous for biological assays and certain aqueous reaction conditions. |
| Melting Point | Data not consistently reported; related compounds like 4-aminophenylboronic acid hydrochloride melt around 195-200 °C[4] | A sharp melting point is a classic indicator of high purity. The value is useful for identity confirmation via techniques like Differential Scanning Calorimetry (DSC). |
| pKa | Not experimentally determined in available literature. Estimated to be ~8.5-9.5 for the ammonium group and ~8.8 for the boronic acid[5] | The pKa of the ammonium group dictates its protonation state at a given pH, which is critical for its role in catalysis or molecular recognition. The boronic acid pKa influences its ability to form boronate esters with diols, a key interaction for sensors and drug targeting.[5] |
| LogP | 0.2338[2] | This value indicates a relatively hydrophilic character, consistent with the presence of ionizable amine and polar boronic acid groups. It is a key parameter in drug design for predicting membrane permeability and pharmacokinetic behavior. |
| Stability | Store at 2-8°C under an inert atmosphere[1][3] | Boronic acids are susceptible to dehydration to form boroxines (cyclic anhydrides) and can undergo protodeboronation under harsh conditions. Refrigerated storage in a dry, inert environment minimizes degradation and preserves shelf life.[6] |
Analytical Characterization: A Self-Validating Protocol
Confirming the identity and purity of the starting material is a non-negotiable step in any synthetic workflow. A multi-technique approach ensures the highest degree of confidence.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Causality: Reverse-phase HPLC is the gold standard for assessing the purity of polar organic compounds. The method separates the main component from non-polar impurities (which elute later) and highly polar impurities or salts (which elute earlier). The choice of an acidic mobile phase ensures that the amine is protonated and the boronic acid is in its neutral form, leading to sharp, well-defined peaks.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 acetonitrile:water mixture to create a 1 mg/mL stock solution.
-
Instrumentation:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV, 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Run the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Caption: Logical relationships of functional groups to applications.
Safety, Handling, and Storage
Adherence to proper safety protocols is essential when working with any chemical reagent.
-
Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral) and may cause skin and serious eye irritation. [2][7] * GHS Pictogram: GHS07 (Exclamation mark) [2] * Signal Word: Warning [2] * Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [2]
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). Use a dust mask or work in a ventilated hood when handling the powder. [4]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, refrigeration at 2-8°C is recommended. [1][3]The material can be hygroscopic; storage under an inert gas like argon or nitrogen is best practice to prevent moisture uptake and potential degradation. [6][8]
Conclusion
(4-(1-Aminoethyl)phenyl)boronic acid hydrochloride is more than just a chemical reagent; it is an enabling tool for innovation in science. Its well-defined physicochemical properties, coupled with the dual reactivity of its boronic acid and amine functionalities, provide a reliable and versatile platform for the synthesis of complex, high-value molecules. By understanding and applying the principles outlined in this guide, researchers can confidently and effectively integrate this compound into their discovery and development workflows, accelerating the path toward new scientific frontiers.
References
-
PubChem. (4-(Aminomethyl)phenyl)boronic acid. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. A kind of preparation method of 4 amino phenyl boronic acid derivative.
-
Wikipedia. Phenylboronic acid. Available at: [Link]
-
Journal of Applied Pharmaceutical Science. Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Available at: [Link]
-
MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Phenylboronic acid. Available at: [Link]
- Google Patents. Process for the preparation of substituted phenylboronic acids.
-
ResearchGate. Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22).... Available at: [Link]
-
Acros Organics. 4-Aminomethylphenylboronic acid hydrochloride, 96%. Available at: [Link]
-
Lead Sciences. (4-(2-Aminoethyl)phenyl)boronic acid hydrochloride. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. (4-(1-Aminoethyl)phenyl)boronic acid hydrochloride – Biotuva Life Sciences [biotuva.com]
- 4. 4-Aminophenylboronic acid 95 80460-73-7 [sigmaaldrich.com]
- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 6. fishersci.com [fishersci.com]
- 7. 1258948-01-4|(4-(1-aminoethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 8. carlroth.com [carlroth.com]


Aryl Bromide + Boronic Acid → Biaryl Product
